molecular formula C21H29NO B1385355 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline CAS No. 1040689-62-0

4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline

Cat. No.: B1385355
CAS No.: 1040689-62-0
M. Wt: 311.5 g/mol
InChI Key: HNZXFOICIWQMFO-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline is a substituted aniline derivative characterized by an isopentyloxy (3-methylbutoxy) group at the para position of the aniline ring and an N-(4-isopropylbenzyl) substituent. Its molecular formula is inferred as C₂₁H₂₉NO, with a molecular weight of approximately 311.47 g/mol based on analogous structures .

Properties

IUPAC Name

4-(3-methylbutoxy)-N-[(4-propan-2-ylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-16(2)13-14-23-21-11-9-20(10-12-21)22-15-18-5-7-19(8-6-18)17(3)4/h5-12,16-17,22H,13-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZXFOICIWQMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline typically involves the following steps:

    Formation of the Isopentyloxy Group: This can be achieved by reacting an appropriate alcohol with a halogenated pentane under basic conditions.

    Attachment of the Isopropylbenzyl Group: This step involves the reaction of aniline with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Final Assembly: The final step involves the coupling of the isopentyloxy group with the aniline derivative under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The isopentyloxy and isopropylbenzyl groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Aniline Ring) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline 4-isopentyloxy 4-isopropylbenzyl C₂₁H₂₉NO 311.47 Moderate lipophilicity, flexible alkoxy chain
4-(2-Cyclohexylethoxy)-N-(4-isopropylbenzyl)aniline 4-cyclohexylethoxy 4-isopropylbenzyl C₂₄H₃₃NO 357.53 Higher lipophilicity (cyclohexyl group)
4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline 4-isopentyloxy 4-pentyloxybenzyl C₂₄H₃₃NO₂ 383.53 Dual alkoxy chains, increased solubility
N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)aniline 4-isopentyloxy 4-biphenylmethyl C₂₄H₂₇NO 345.48 Extended aromaticity, potential π-π interactions
5-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(4-isopropylbenzyl)aniline 5-sulfonylpiperazinyl, 2-nitro 4-isopropylbenzyl C₂₈H₃₄N₄O₄S 534.66 Pharmacologically active (sulfonamide, nitro groups)
N-(4-Methoxybenzylidene)aniline 4-methoxy Benzylidene (Schiff base) C₁₄H₁₃NO 211.26 Conjugated system, UV activity

Physicochemical Properties

  • Lipophilicity :

    • The isopentyloxy group enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy in ). However, 4-(2-cyclohexylethoxy)-N-(4-isopropylbenzyl)aniline exhibits higher logP due to the bulky cyclohexyl group.
    • The nitro and sulfonylpiperazinyl groups in introduce polarity, reducing membrane permeability but improving water solubility.
  • Thermal Stability :

    • Compounds with extended aromatic systems (e.g., biphenylmethyl in ) exhibit higher melting points due to π-stacking.
  • Reactivity :

    • Schiff base derivatives like are prone to hydrolysis, whereas the nitro group in may participate in redox reactions.

Biological Activity

4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline, with the CAS number 1040689-62-0, is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, influencing various biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism or cellular signaling.
  • Receptor Modulation : It may interact with receptors, altering their activity and leading to downstream effects in cellular processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies on efflux pump inhibitors (EPIs) have demonstrated that certain structural analogs can enhance the efficacy of antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa .

CompoundMIC (µg/mL)Effect on Antibiotic Efficacy
This compoundTBDTBD
PAβN512Boosts levofloxacin by 16-fold
Other AnaloguesVariableVariable

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds. For instance, certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. The LD50 values for related compounds were found to be below 25 mg/kg in animal models, indicating a need for careful evaluation of safety profiles .

Case Studies

  • In Vivo Efficacy Against Bacterial Infections
    • A study evaluated the efficacy of a structurally related compound in a neutropenic mouse model infected with Pseudomonas aeruginosa. The combination of the test compound with levofloxacin resulted in a significant reduction in bacterial load compared to controls .
  • Cytotoxicity in Cancer Models
    • Another investigation focused on the cytotoxic effects of similar compounds on breast cancer cell lines. The results indicated that certain analogs could induce apoptosis through mitochondrial pathways, suggesting potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline
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